![molecular formula C15H27N3 B13458815 (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine: is a compound that belongs to the class of diamines. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in the synthesis of surfactants, pharmaceuticals, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon and a solvent like ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and nitroso compounds.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including surfactants and polymers .
Biology: In biological research, (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands .
Industry: In the industrial sector, the compound is used in the production of surfactants, which are essential components in detergents, emulsifiers, and foaming agents .
Wirkmechanismus
The mechanism of action of (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of both primary and tertiary amine groups allows it to form stable complexes with metal ions and other molecules, enhancing its reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Dimethylaminopropylamine: A simpler diamine with similar reactivity but lacking the benzyl group.
N,N-Dimethyl-1,3-propanediamine: Another diamine with similar properties but different structural features.
Uniqueness: The presence of the benzyl group in (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine enhances its lipophilicity and ability to interact with hydrophobic environments, making it more versatile in various applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C15H27N3 |
|---|---|
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
N'-benzyl-N'-[3-(dimethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H27N3/c1-17(2)11-7-13-18(12-6-10-16)14-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14,16H2,1-2H3 |
InChI-Schlüssel |
OOUJXWPJRQNZPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN(CCCN)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


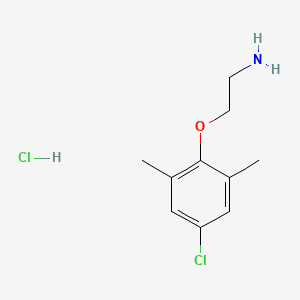

![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)

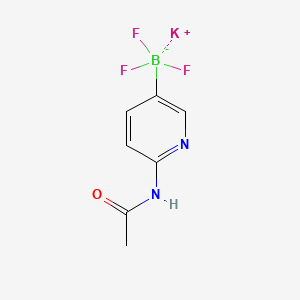
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)
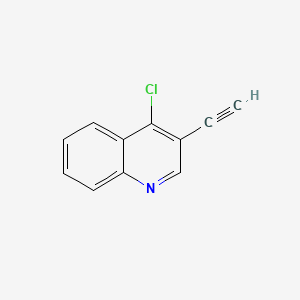
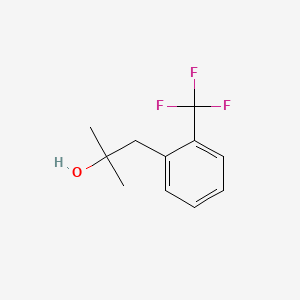
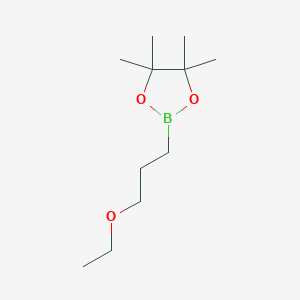
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)


